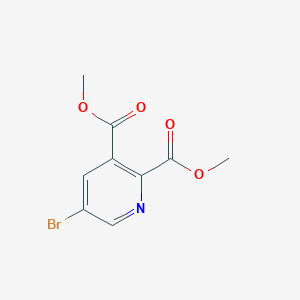
Dimethyl 5-bromopyridine-2,3-dicarboxylate
Cat. No. B1424152
Key on ui cas rn:
521980-82-5
M. Wt: 274.07 g/mol
InChI Key: JYRYOIMMYLBBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08754096B2
Procedure details


Sodium borohydride (15.9 g, 420 mmol) was added portionwise over 30 min to a solution of dimethyl 5-bromopyridine-2,3-dicarboxylate (20 g, 73 mmol) in ethanol (460 mL) precooled to 0° C. A solution of calcium chloride (23.3 g, 209 mmol) in 150 mL was added slowly at 0° C., and the reaction mixture was warmed to 23° C. and stirred overnight. Excess sodium borohydride was quenched by slow addition of aqueous 2 N HCl solution (230 mL, 460 mmol), followed by a stirring at 23° C. for 2 h. The mixture was concentrated to dryness. Saturated aqueous sodium bicarbonate solution was added to the residue until a pH of approximately 7 was reached. The aqueous mixture was extracted with 2-methyltetrahydrofuran (4×200 mL). The combined organic layers were dried over sodium sulfate then treated with a solution of 4 N HCl in dioxane (25 mL, 100 mmol). The resulting solid was filtered, washed with 2-methyltetrahydrofuran, and dried to give the title compound as a hydrochloride salt. MS: m/z=218.1 (M+1).








Name

Identifiers


|
REACTION_CXSMILES
|
[BH4-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([C:14](OC)=[O:15])[C:7]([C:10](OC)=[O:11])=[N:8][CH:9]=1.[Cl-].[Ca+2].[Cl-].Cl.O1CCOCC1>C(O)C>[Br:3][C:4]1[CH:5]=[C:6]([CH2:14][OH:15])[C:7]([CH2:10][OH:11])=[N:8][CH:9]=1 |f:0.1,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C(=NC1)C(=O)OC)C(=O)OC
|
|
Name
|
|
|
Quantity
|
460 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
23.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
230 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
23 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precooled to 0° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
stirring at 23° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 2 h
|
|
Duration
|
2 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Saturated aqueous sodium bicarbonate solution was added to the residue until a pH of approximately 7
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous mixture was extracted with 2-methyltetrahydrofuran (4×200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 2-methyltetrahydrofuran
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C(=NC1)CO)CO
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
